(R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine
Description
Strategic Significance of the Trifluoromethyl Group in Contemporary Organic Synthesis
The trifluoromethyl (CF3) group is a cornerstone in modern medicinal and materials chemistry. rsc.org Its incorporation into organic molecules can profoundly alter their physical and chemical properties. The high electronegativity of the fluorine atoms in the CF3 group often imparts increased metabolic stability and enhanced lipophilicity, which can improve a molecule's bioavailability and its ability to cross cell membranes. nih.gov This has made the trifluoromethyl group a frequent choice in the design of pharmaceuticals and agrochemicals. nih.gov
The substitution of a methyl (–CH3) group with a trifluoromethyl (–CF3) group is a common strategy in drug development to fine-tune the electronic and steric properties of a lead compound. nih.gov This can lead to enhanced binding affinity with biological targets and can protect the molecule from metabolic oxidation. nih.gov The CF3 group's influence on a molecule's acidity or basicity is also a key consideration; for instance, it can lower the basicity of nearby amine groups, which is a desirable trait for improving the pharmacokinetic profile of a drug. nih.gov
The Enantiomeric Purity Imperative in Chiral Amine Synthesis
Chiral amines are fundamental components in a vast array of natural products and synthetic compounds, including many pharmaceuticals. sigmaaldrich.comfrancis-press.com Since the different enantiomers (mirror-image isomers) of a chiral molecule can have vastly different biological activities, achieving high enantiomeric purity is a critical aspect of their synthesis. researchgate.net The synthesis of a single enantiomer, or the separation of a racemic mixture, is often a mandatory step in the development of new drugs. researchgate.net
The asymmetric hydrogenation of imines is one of the most direct methods for preparing enantiomerically enriched chiral amines. nih.gov However, the synthesis of chiral N-alkyl amines through this method can be challenging due to potential catalyst deactivation by the basic amine product. acs.org Various analytical techniques, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents, are employed to determine the enantiomeric excess (ee) of a chiral amine sample. nih.gov
Contextualizing (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine within the Landscape of Fluorinated Chiral Amines
This compound is a specific example of a chiral amine that features both a trifluoromethyl group and an N-methyl substituent. While detailed research findings on this particular compound are not extensively available in the public domain, its structure places it within a well-studied class of molecules. acs.org The synthesis of analogous chiral trifluoromethylated amines has been an active area of research.
Strategies for the asymmetric synthesis of these compounds often involve the use of chiral auxiliaries or catalysts. nih.govacs.org For instance, the use of N-tert-butylsulfinyl imines has proven effective for the stereoselective synthesis of a variety of fluorinated chiral amines. nih.gov This method involves either the stereoselective addition to or reduction of fluorinated N-tert-butylsulfinyl imines, or the asymmetric addition of fluorinated reagents to non-fluorinated versions. nih.gov
Another approach is the catalytic enantioselective isomerization of trifluoromethyl imines, which can provide access to both aromatic and aliphatic chiral trifluoromethylated amines with high enantioselectivity. nih.govacs.org Furthermore, the stereospecific isomerization of α-chiral allylic amines has been developed as a route to γ-trifluoromethylated aliphatic amines with two stereocenters. These methods highlight the synthetic challenges and the innovative solutions developed to access this important class of compounds.
Below are tables detailing representative data for related compounds and synthetic methods, illustrating the context in which this compound is situated.
Table 1: Asymmetric Hydrogenation of N-Alkyl Imines
This table presents data on the asymmetric hydrogenation of N-alkyl imines, a common method for synthesizing chiral amines. The data is derived from studies on related compounds, as specific data for the target compound is not available.
| Catalyst | Substrate (Imine) | Product (Amine) | Enantiomeric Excess (ee) | Reference |
| Ir/(S,S)-f-Binaphane-L7 | N-Methyl imine of acetophenone | N-Methyl-1-phenylethylamine | Low | acs.org |
| Ir/(S,S)-f-Binaphane-L7 | Various N-alkyl α-aryl furan-containing imines | Corresponding chiral amines | Up to 90% | acs.org |
This data is representative of the synthesis of related chiral amines and is provided for contextual purposes.
Table 2: Properties of Trifluoromethylated Amines
This table outlines general properties that are characteristic of trifluoromethylated amines, providing a basis for understanding the expected characteristics of this compound.
| Property | General Observation | Impact |
| Basicity | Lower compared to non-fluorinated analogs | Improved bioavailability of drug molecules nih.gov |
| Lipophilicity | Increased | Enhanced membrane permeability nih.gov |
| Metabolic Stability | Generally higher | Resistance to oxidative metabolism nih.gov |
These are general trends observed for the class of trifluoromethylated amines.
Properties
CAS No. |
1389310-14-8 |
|---|---|
Molecular Formula |
C6H12F3N |
Molecular Weight |
155.16 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluoro-N-methylpentan-2-amine |
InChI |
InChI=1S/C6H12F3N/c1-3-4-5(10-2)6(7,8)9/h5,10H,3-4H2,1-2H3/t5-/m1/s1 |
InChI Key |
FJPJIBYNAPGESZ-RXMQYKEDSA-N |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)NC |
Canonical SMILES |
CCCC(C(F)(F)F)NC |
Origin of Product |
United States |
Advanced Methodologies for the Enantioselective Synthesis of R N Methyl 1,1,1 Trifluoro 2 Pentylamine and Congeners
Catalytic Asymmetric Synthetic Routes
Catalytic asymmetric synthesis provides the most direct and efficient means to obtain enantiomerically pure trifluoromethylated amines. These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.
Enantioselective Hydrogenation of Trifluoromethylated Imines and Precursors
The asymmetric hydrogenation of trifluoromethylated imines is a powerful strategy for the synthesis of chiral trifluoromethylated amines. nih.govacs.org This approach involves the reduction of a prochiral imine in the presence of a chiral metal catalyst, typically based on iridium, rhodium, or ruthenium. nih.govrsc.org
Significant progress has been made in the asymmetric hydrogenation of N-H imines, which are challenging substrates due to their instability. nih.gov For instance, Ir-(S,S)-f-binaphane has been used as a catalyst for the homogeneous asymmetric hydrogenation of N-H ketoimines, affording chiral amines in high yields (90-95%) and with excellent enantioselectivities (up to 95% ee). nih.gov Another approach involves the use of supercritical carbon dioxide as a reaction medium for iridium-catalyzed enantioselective hydrogenation of prochiral imines, which can lead to high efficiency and enantiomeric excesses up to 81%. acs.org
The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For example, Noyori–Ikariya type Ru(II) and Rh(III) complexes have been successfully employed for the enantioselective hydrogenation of cyclic imines. rsc.org The development of new chiral phosphorus ligands and phosphine-free metal catalysts has further expanded the scope of this methodology. nih.gov
Table 1: Examples of Catalytic Asymmetric Hydrogenation for Chiral Amine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ir/(S,S)-f-Binaphane | N-alkyl α-aryl furan-containing imines | Chiral amines | Up to 90% | acs.org |
| Ir-(S,S)-f-binaphane | N-H ketoimines | Chiral amines | Up to 95% | nih.gov |
| Cationic iridium(I) complexes with chiral phosphinodihydrooxazoles | N-(1-phenylethylidene)aniline | (R)-N-phenyl-1-phenylethylamine | Up to 81% | acs.org |
| Chiral aminobenzimidazole manganese(I) complex | Heteroatom-containing imines and diarylimines | Chiral amines | Up to 99% | acs.org |
Asymmetric Addition Reactions to Trifluoromethylated Imines and Enamides
Asymmetric addition reactions to the C=N bond of trifluoromethylated imines and related enamides represent another key strategy for constructing chiral trifluoromethylated amines. nih.govnih.gov These reactions involve the addition of a nucleophile to the imine, guided by a chiral catalyst or a chiral auxiliary.
A variety of nucleophiles, including organometallic reagents and enolates, can be added to trifluoromethylated imines in an enantioselective manner. nih.govresearchgate.net The use of chiral catalysts, such as those derived from copper, in conjunction with diorganozinc reagents, has proven effective for the synthesis of α-alkyl-α-aryl-α-trifluoromethylamines with high yields and excellent enantiocontrol (91–99% ee). acs.org
The addition of arylboronic acids to cyclic trifluoromethyl imines, catalyzed by rhodium-diene complexes with chiral sulfur-olefin ligands, has also been reported. nih.gov Furthermore, nucleophilic trifluoromethylation of N-tosyl aldimines and N-tolyl sulfinimines using the CF3I/TDAE reagent has been shown to be effective, with the latter exhibiting very good diastereoselectivity. acs.org
The Mannich reaction, a three-component condensation, provides a versatile route to β-amino carbonyl compounds, which are precursors to chiral amines. nih.govwikipedia.org In the context of fluorinated amine synthesis, asymmetric Mannich-type reactions involving trifluoromethyl imines have been extensively studied. nih.govnih.gov
These reactions can be catalyzed by either metal catalysts or organocatalysts, such as proline derivatives. nih.govnih.gov For example, the proline-catalyzed direct Mannich reaction of aldehydes with N-PMP trifluoromethyl imine affords the corresponding syn-addition products with high enantioselectivity. nih.gov Diastereoselective Mannich reactions of α-fluoro ketones with N-tert-butylsulfinylimines have also been developed, providing a route to α-fluoro-β-amino ketones with high diastereoselectivities. nih.govacs.org
Table 2: Examples of Asymmetric Mannich-type Reactions
| Catalyst/Promoter | Imine Substrate | Nucleophile | Diastereo-/Enantioselectivity | Reference |
|---|---|---|---|---|
| Proline | N-PMP trifluoromethyl imine | Aldehydes | High ee | nih.gov |
| N/A | N-tert-butylsulfinylimines | α-fluoro ketones | High de | nih.govacs.org |
Catalytic Enantioselective Isomerization Strategies
A novel and atom-economical approach to chiral trifluoromethylated amines involves the catalytic enantioselective isomerization of trifluoromethyl imines. nih.gov This strategy relies on a 1,3-proton shift catalyzed by a chiral organic catalyst to convert a prochiral imine into a chiral enamine, which can then be transformed into the desired amine. nih.gov
Cinchona alkaloids, particularly modified versions, have emerged as highly effective catalysts for this transformation. nih.gov These catalysts can promote the isomerization of both aryl and alkyl trifluoromethyl imines with high enantioselectivities. nih.gov The resulting enamines can be readily hydrolyzed to the corresponding chiral amines in good yields. nih.gov A base-catalyzed stereospecific isomerization of γ-trifluoromethylated allylic amines has also been developed, leading to α,γ-chiral γ-trifluoromethylated amines with high diastereo- and enantioselectivities. acs.org
Organocatalytic Approaches for Stereoselective Fluorination and Amine Formation
Organocatalysis has become a powerful tool for the enantioselective synthesis of fluorinated compounds. princeton.edunih.gov These methods often utilize small organic molecules as catalysts, avoiding the use of metals.
In the context of fluorinated amine synthesis, organocatalytic approaches can involve the direct enantioselective α-fluorination of aldehydes or ketones to generate key chiral building blocks. princeton.edunih.gov For example, imidazolidinones and primary amine functionalized Cinchona alkaloids have been used as catalysts for the α-fluorination of aldehydes and cyclic ketones, respectively, with high enantioselectivity. princeton.edunih.gov These fluorinated carbonyl compounds can then be converted to the corresponding amines.
Another organocatalytic strategy involves the umpolung of imines, where the normal reactivity of the imine is reversed. grantome.comnih.gov Chiral phase-transfer catalysts derived from cinchona alkaloids can activate trifluoromethyl imines to act as nucleophiles, which can then react with various electrophiles to form C-C bonds and generate chiral amines enantioselectively. nih.govnih.gov
Palladium-Catalyzed Stereoselective Fluorination of C(sp³)-H Bonds leading to β-Fluoro α-Amino Acids
The direct fluorination of C(sp³)–H bonds represents a powerful and atom-economical approach for the synthesis of fluorinated organic molecules. Palladium catalysis has emerged as a key tool in this area, enabling the site- and stereoselective introduction of fluorine into complex molecules, including α-amino acid derivatives, which can serve as precursors to chiral fluoroamines.
A significant advancement involves the use of quinoline-based ligands to promote the palladium-catalyzed β-C(sp³)–H fluorination. nih.gov This method has been successfully applied to the synthesis of unnatural enantiopure anti-β-fluoro-α-amino acids through a sequential β-C(sp³)–H arylation and subsequent stereoselective fluorination starting from readily available L-alanine. nih.gov The choice of ligand is critical for the success of the C(sp³)–H fluorination to proceed efficiently. nih.gov
Mechanistic studies have shed light on the catalytic cycle, which is proposed to involve a Pd(II)/Pd(IV) pathway. acs.org The reaction is initiated by the formation of a palladacycle intermediate. acs.org Subsequent oxidation of the Pd(II) center to a Pd(IV)-fluoride complex, followed by C–F reductive elimination, yields the desired fluorinated product. acs.org The ligand has been shown to play a crucial role in promoting the C(sp³)–F bond-forming reductive elimination over other potential side reactions. nih.gov
This methodology has been demonstrated to be compatible with a range of α-amino acid derivatives containing both aliphatic and benzylic C(sp³)–H bonds, providing access to a diverse array of β-fluorinated α-amino acids with high diastereoselectivity. acs.orgacs.org The reaction often favors the formation of the anti-diastereoisomer. acs.org
Table 1: Ligand Effect on Pd-Catalyzed β-C(sp³)–H Fluorination
| Ligand | Yield (%) | Reference |
|---|---|---|
| 2-Picoline (L1) | Similar to L2 | nih.gov |
| 2-Methylquinoline (L2) | Low | nih.gov |
| Electron-rich ligand (L3) | 18 | nih.gov |
| Quinoline-based ligand (L4) | Effective | nih.gov |
Biocatalytic Transformations for Chiral Amine Production
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes can operate under mild conditions and often exhibit exquisite stereoselectivity, making them ideal for the production of enantiomerically pure compounds.
Enzyme Engineering for Expanded Substrate Scope and Enhanced Stereoselectivity
Wild-type enzymes often have limitations in terms of their substrate scope and catalytic efficiency for non-natural substrates. nih.gov Protein engineering techniques, such as directed evolution and rational design, have been instrumental in overcoming these limitations. nih.govnih.gov By introducing specific mutations in the enzyme's active site, researchers can expand the range of accepted substrates and enhance stereoselectivity. nih.govfrontiersin.org For example, engineering efforts have successfully created transaminase variants capable of acting on bulky aromatic substrates, which are often inaccessible to their wild-type counterparts. nih.gov Computational redesign and high-throughput screening are powerful tools that facilitate the rapid development of enzyme variants with desired properties. nih.gov
Application of Engineered Transaminases in Chiral Fluorinated Amine Synthesis
Engineered transaminases (TAs) are particularly valuable for the synthesis of chiral amines. nih.gov These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate with high stereoselectivity. nih.gov The synthesis of chiral fluorinated amines can be achieved by using a prochiral fluorinated ketone as the substrate. The engineered TA then selectively produces one enantiomer of the corresponding amine. google.com The development of (S)- and (R)-selective transaminases allows for access to both enantiomers of a target amine, which is crucial for pharmaceutical development. acs.org
Reductive Amination via Amine Dehydrogenases
Amine dehydrogenases (AmDHs) are another important class of enzymes for chiral amine synthesis. nih.gov They catalyze the reductive amination of ketones and aldehydes using ammonia (B1221849) as the amine source and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govresearchgate.net This process is highly atom-economical. nih.gov AmDHs have been shown to be highly effective for the synthesis of a variety of chiral amines, often with excellent enantioselectivity (typically >99% ee) for the (R)-configured product. nih.govrsc.org The regeneration of the expensive nicotinamide cofactor is crucial for the economic viability of these processes and is often achieved by using a coupled enzyme system, such as formate (B1220265) dehydrogenase (FDH), which uses formate as a cheap sacrificial reductant. nih.gov
Table 2: Performance of Amine Dehydrogenases in Reductive Amination
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (%) | Configuration | Reference |
|---|---|---|---|---|---|
| Ch1-AmDH | Various ketones and aldehydes | Up to >98 | >99 | R | nih.gov |
| Engineered L-Bacillus cereus AmDH | Aromatic ketones | Significantly expanded scope | Not specified | Not specified | researchgate.net |
| Engineered Ja-AmDH-M33 | Alkyl (hetero)aryl ketones | Up to 99 | Up to 99 | Not specified | nih.gov |
Chiral Pool and Auxiliary-Mediated Syntheses
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. youtube.comyoutube.com This strategy can be highly effective for the synthesis of fluorinated amines by incorporating the fluorine atom into a chiral scaffold derived from a natural source.
Derivation from Enantiopure Fluorinated Building Blocks (e.g., Chiral Fluoro-Oxazolidines)
One effective strategy involves the use of chiral auxiliaries to control the stereochemistry of a reaction. Oxazolidines derived from enantiopure amino alcohols are versatile chiral auxiliaries that have been widely used in asymmetric synthesis. sigmaaldrich.comnih.gov In the context of fluorinated amine synthesis, a chiral oxazolidine (B1195125) can be formed by the condensation of an enantiopure amino alcohol with a fluorinated ketone or aldehyde. nih.gov Subsequent transformations, such as reduction or the addition of a nucleophile, can proceed with high diastereoselectivity, controlled by the chiral auxiliary. Finally, removal of the auxiliary reveals the desired enantiomerically enriched fluorinated amine.
For example, the synthesis of chiral α-trifluoromethylated amino acids has been achieved using chiral oxazolidines derived from phenylglycinol. nih.gov While the initial Strecker reaction on these intermediates sometimes yields modest diastereoselectivity, the diastereomers can often be separated to provide enantiomerically pure products. nih.gov This approach highlights the utility of chiral building blocks in constructing complex fluorinated molecules.
Stereoselective Transformations Utilizing Chiral Auxiliaries
Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a robust method for controlling stereochemistry by temporarily introducing a chiral element to an achiral substrate. wikipedia.orgsigmaaldrich.com The auxiliary guides the stereochemical course of a reaction before being cleaved to yield the enantiomerically enriched product. wikipedia.org For the synthesis of α-trifluoromethyl amines, several classes of auxiliaries have proven effective.
One of the most prominent strategies involves the use of N-sulfinyl imines, particularly N-tert-butanesulfinyl imines, often referred to as Ellman's auxiliary. nih.gov This method relies on the stereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines derived from trifluoromethyl ketones or aldehydes. The sulfinyl group effectively shields one face of the C=N double bond, directing the incoming nucleophile to the opposite face, thus establishing the stereocenter. The auxiliary can be readily cleaved under mild acidic conditions. This approach is versatile, accommodating a wide range of nucleophiles and has been successfully used to synthesize a variety of α-trifluoromethyl amines with high diastereoselectivity. nih.govresearchgate.net
Another powerful class of auxiliaries is the SAMP/RAMP hydrazones, developed by Enders. acs.orgcapes.gov.br In this methodology, trifluoroacetaldehyde (B10831) is condensed with (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP or RAMP) to form a chiral hydrazone. Nucleophilic addition of organometallic reagents (e.g., alkyllithium) to this hydrazone proceeds with high stereoselectivity. Subsequent cleavage of the N-N bond, often using samarium(II) iodide, liberates the desired chiral primary amine. acs.orgcapes.gov.br
Evans oxazolidinone auxiliaries are widely used for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.com The chiral oxazolidinone is first acylated, and the resulting imide is enolized. The bulky substituent on the oxazolidinone ring directs the approach of an electrophile, leading to a highly diastereoselective alkylation. santiago-lab.com While direct application to the N-methylation step of the title compound is less common, the principle of using such auxiliaries to set the α-carbon stereocenter in a precursor carboxylic acid, which could then be converted to the amine, is a valid synthetic strategy.
Table 1: Application of Chiral Auxiliaries in the Synthesis of α-Trifluoromethyl Amine Congeners
| Chiral Auxiliary Type | Substrate | Reaction Type | Key Reagent | Diastereomeric/Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| N-tert-butanesulfinyl | Trifluoromethyl Ketimine | Nucleophilic Addition | Grignard Reagents | Up to 98:2 dr | researchgate.net |
| SAMP/RAMP Hydrazone | Trifluoroacetaldehyde Hydrazone | Nucleophilic Addition | Alkyllithium | High de | acs.orgcapes.gov.br |
| Evans Oxazolidinone | N-Acyl Oxazolidinone | Asymmetric Alkylation | LDA, Alkyl Halide | >95% de | santiago-lab.com |
Cascade and Multicomponent Reactions for Structural Complexity
Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without isolating intermediates. nih.gov These strategies are increasingly applied to the synthesis of complex molecules like fluorinated amines.
Congeners of (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine can serve as precursors for the synthesis of complex fluorinated heterocycles through stereoselective cyclization reactions. These heterocycles are valuable scaffolds in medicinal chemistry. A notable example is the diastereoselective formal [3+2] cycloaddition of ketimines derived from trifluoroethylamine with cyclopentenediones. This reaction proceeds through a desymmetrization process to construct polycyclic spirooxindoles containing fused pyrrolidine (B122466) and cyclopentane (B165970) rings with excellent diastereoselectivity (>20:1 dr). nih.gov Such strategies demonstrate how the trifluoromethyl-amine core can be incorporated into more rigid and complex molecular architectures.
Another approach involves a phototandem trifluoromethylation/cyclization cascade. For instance, N-methacryloyl aldehyde hydrazones can react with a trifluoromethyl source under photocatalytic conditions to generate trifluoromethylated pyrazolin-5-ones in a single step. acs.org These reactions highlight the utility of modern synthetic methods to rapidly build complexity from simple, fluorinated starting materials.
Table 2: Examples of Stereoselective Cyclizations Involving Trifluoromethyl-Amine Congeners
| Reaction Type | Starting Materials | Product | Key Features | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Trifluoroethyl amine-derived ketimine, Cyclopentenedione | Bicyclic Fused Pyrrolidine | Excellent Diastereoselectivity (>20:1 dr) | nih.gov |
| Phototandem Trifluoromethylation/Cyclization | N-methacryloyl aldehyde hydrazone, TT-CF3+OTf– | Trifluoromethylated Pyrazolin-5-one | Exogenous catalyst- and oxidant-free | acs.org |
| Lewis Acid-Catalyzed Cyclization | o-Hydroxyphenyl propargylamine, Sodium sulfinate | 3-Sulfonylated Benzofuran | In situ generation of o-AQMs | acs.org |
One-pot syntheses are highly efficient, reducing purification steps, solvent waste, and reaction time. Several one-pot protocols have been developed for the asymmetric synthesis of chiral α-trifluoromethylated amines.
One such method involves the direct conversion of α-trifluoromethyl ketones into chiral amines. This can be achieved through a one-pot procedure that combines the formation of an N-sulfinyl imine intermediate followed by its stereoselective reduction. acs.org For example, a trifluoromethyl ketone can be reacted with an N-sulfinylamine, and the resulting ketimine is reduced in situ with a hydride source like sodium borohydride (B1222165) to furnish the desired chiral amine with good stereoselectivity.
Chemoenzymatic cascades also provide a powerful one-pot approach. A continuous-flow system has been established for the synthesis of chiral fluorinated amines from β-keto-acid esters. acs.org This process integrates an organo-enzymatic decarboxylative fluorination with a bienzymatic reductive amination, showcasing the seamless combination of chemical and biological catalysis to achieve high efficiency and enantioselectivity. acs.org Furthermore, multicomponent reactions, such as a one-pot five-component reaction involving an oxathiazolidine-S-oxide, can generate chiral amines with high stereoselectivity, demonstrating the power of MCRs in rapidly assembling complex chiral products. researchgate.net
Table 3: One-Pot Asymmetric Protocols for the Synthesis of Chiral α-Trifluoromethyl Amines
| Protocol | Starting Materials | Key Steps | Stereoselectivity | Reference |
|---|---|---|---|---|
| Reductive Amination | α-Trifluoromethyl ketone, N-sulfinylamine | In situ imine formation and reduction | Good | acs.org |
| Chemoenzymatic Cascade | β-Keto-acid ester, Fluorinating agent, Amine source | Decarboxylative fluorination and reductive amination | High ee | acs.org |
| Five-Component Reaction | Oxathiazolidine-S-oxide, Aldehyde, Grignard reagents, etc. | Sequential additions and cyclization | High | researchgate.net |
Mechanistic Elucidation and Stereochemical Control in Chiral Trifluoromethylated Amine Syntheses
Detailed Reaction Mechanism Studies for Enantioselective Pathways
The enantioselective synthesis of α-trifluoromethyl amines is pursued through various sophisticated catalytic strategies, each with a distinct reaction mechanism.
One prominent pathway is the asymmetric transfer hydrogenation (ATH) of CF3-substituted imines. In systems catalyzed by chiral manganese(I) complexes, the mechanism is proposed to involve an outer-sphere hydride delivery. acs.org This pathway avoids direct coordination of the substrate to the metal center, with the transfer of hydride being facilitated by noncovalent interactions between the manganese hydride and the imine substrate. acs.org Computational studies, specifically DFT calculations, help to elucidate the transition states of these enantiodetermining steps, revealing the energetic preferences that lead to the observed enantiomer. acs.org
Another powerful method involves the stereospecific isomerization of α-chiral allylic amines to furnish γ-trifluoromethylated aliphatic amines. acs.orgnih.gov In a typical sequence, a chiral trifluoromethylated allylic amine is treated with a base, leading to its isomerization into a mixture of a primary enamine and an imine. nih.govacs.org This intermediate mixture, which often cannot be isolated, is then subjected to a diastereoselective reduction to yield the final product with two stereogenic centers. acs.orgnih.gov The mechanism relies on a base-mediated 1,3-proton shift, and the high stereospecificity indicates a well-organized transition state where the chirality of the starting allylic amine dictates the stereochemistry of the newly formed chiral center. researchgate.net
Biocatalytic N-H bond insertion represents a frontier in amine synthesis. nih.gov This method utilizes engineered metalloproteins to catalyze the insertion of a carbene, derived from a diazo reagent like benzyl (B1604629) 2-diazotrifluoropropanoate, into the N-H bond of an amine. nih.govacs.org The reaction provides a direct route to optically active α-trifluoromethyl amino esters. The mechanism is contained within the chiral pocket of the enzyme, which precisely controls the trajectory of the reactants, leading to high enantioselectivity. nih.gov
Photocatalytic approaches have also been developed, employing a chiral amine transfer strategy. acs.org This process involves the visible-light-mediated generation of an α-amino radical from an imine. This radical then adds to an alkene in a stereocontrolled manner. The enantiodetermining step is the addition of this radical to the alkene, with the stereochemical outcome dictated by a chiral amine catalyst that acts as the source of both nitrogen and chirality. acs.org
Analysis of Stereocontrol Elements in Catalytic Systems
The success of any asymmetric catalytic reaction hinges on the elements that control the stereochemical outcome. In the synthesis of chiral trifluoromethylated amines, these elements primarily involve the design of the chiral catalyst and its specific interactions with the substrate.
The chiral ligand is arguably the most critical component in a transition-metal-catalyzed asymmetric reaction. It establishes a chiral environment around the metal center, which forces the reaction to proceed through a lower energy pathway for one enantiomer over the other. nih.govresearchgate.net
A variety of chiral ligand classes have been successfully employed:
Chiral Phosphorous Ligands : Bidentate phosphine (B1218219) ligands such as BINAP and diene-based phosphines like SynPhos are used in nickel- and rhodium-catalyzed reactions, including hydrogenations and arylations of CF3-imines. acs.orgnih.gov
Chiral Oxazoline Ligands : Bis(oxazoline) and spiro-bisoxazoline ligands are effective in copper- and nickel-catalyzed fluorinations and N-H insertion reactions. acs.orgacs.org Their rigid C2-symmetric backbone provides a well-defined chiral pocket.
Chiral Diene Ligands : Bicyclo[3.3.0]octadiene-based ligands have proven effective for transition-metal-catalyzed transformations. nih.gov
Chiral Nitrogen-Based Ligands : In manganese-catalyzed transfer hydrogenations, chiral aminobenzimidazole ligands have been developed that, despite being phosphine-free, achieve excellent enantioselectivity. acs.org
Chiral Phosphoric Acids : These Brønsted acids act as powerful organocatalysts, promoting reactions like the Pictet-Spengler reaction of CF3-ketones by activating the imine through hydrogen bonding and creating a chiral ion pair. nih.gov
The design of these ligands is often a process of meticulous tuning of steric and electronic properties to maximize enantioselectivity for a specific substrate class. nih.govresearchgate.net
Table 1: Examples of Chiral Ligands and Their Application in Trifluoromethylated Amine Synthesis This table is interactive. You can sort and filter the data.
| Ligand Type | Specific Ligand Example | Metal/Catalyst System | Reaction Type | Reference |
|---|---|---|---|---|
| Chiral Phosphoric Acid | Spirocyclic CPA (13) | Organocatalyst | Pictet-Spengler | nih.gov |
| Chiral Phosphine | SynPhos | Rhodium | Hydrogenation | nih.gov |
| Chiral Oxazoline | Bis(oxazoline) (37) | Copper | Fluorination | acs.org |
| Nitrogen-Based Ligand | Chiral Aminobenzimidazole | Manganese | Transfer Hydrogenation | acs.org |
The differentiation between the two prochiral faces of a substrate is achieved through noncovalent interactions with the chiral catalyst. These interactions stabilize one transition state while destabilizing the other.
Steric Repulsion/Differentiation : This is a fundamental principle where the bulky groups on the chiral ligand sterically block one approach of the substrate, forcing it to react from the less hindered face. In the hydrogenation of N-aryl CF3-imines, the N-aryl group can provide effective steric differentiation. nih.gov
π-π Stacking : In the manganese-catalyzed ATH of certain imines, DFT calculations have shown that π-π stacking interactions between the benzimidazole (B57391) moiety of the ligand and an aromatic ring on the substrate play a crucial role in controlling enantioselectivity. acs.org This attractive interaction helps to lock the substrate into a specific conformation for hydride delivery.
Hydrogen Bonding : Chiral phosphoric acids operate by forming a hydrogen bond with the imine nitrogen, creating a rigid, chiral contact ion pair that dictates the facial selectivity of the nucleophilic attack. nih.gov In some photocatalytic systems, an intramolecular hydrogen bond between the chiral amine catalyst and the reacting radical intermediate can rigidify the transition state, enabling efficient chirality transfer. acs.org
These subtle forces are the key to high levels of asymmetric induction, and understanding them through experimental and computational studies is vital for rational catalyst design.
Understanding Chirality Transfer Mechanisms in Fluorinated Systems
Chirality transfer refers to the process by which the stereochemical information from a chiral source (a catalyst, reagent, or even another part of the substrate molecule) is transmitted to the product.
In the stereospecific isomerization of α-chiral allylic amines to γ-chiral amines, the existing stereocenter directly controls the formation of the new one. acs.orgnih.gov The reaction proceeds with a high degree of chirality transfer, meaning the enantiomeric excess (ee) of the starting material is largely retained in the product. researchgate.net This implies a highly ordered, intramolecular process, likely involving a tight-ion-pair intermediate where the relative orientation of the migrating proton and the molecular framework is strictly controlled. researchgate.net
In systems involving external catalysts, such as the co-assembly of chiral amines with achiral oligo(p-phenylenevinylene)s, chirality can be transferred through noncovalent interactions like hydrogen bonds to induce a chiral packing arrangement in the final material. rsc.org
A key factor in efficient chirality transfer is the conformational rigidity of the transition state. acs.orgnih.gov In a flexible system, competing reaction pathways can lead to a loss of stereochemical information. By designing catalysts and substrates that promote rigid transition states, for example through intramolecular hydrogen bonding or the use of sterically demanding ligands, the fidelity of the chirality transfer can be significantly enhanced. acs.org The preferential staggered or eclipsed conformations between different parts of a molecule can be a key parameter in achieving a robust chirality transfer. nih.gov
Table 2: Chirality Transfer in the Isomerization/Reduction of Allylic Amine (R)-4a This table is interactive. You can sort and filter the data.
| Entry | Substrate | Product | Yield (%) | dr | ee (%) of Product | Chirality Transfer (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenyl ((R)-4a) | (R,R)-6a | 88 | >20:1 | 95 | 100 | researchgate.net |
| 2 | 4-MeO-Ph ((R)-4b) | (R,R)-6b | 87 | >20:1 | 93 | 98 | researchgate.net |
| 3 | 4-F-Ph ((R)-4c) | (R,R)-6c | 92 | >20:1 | 94 | 99 | researchgate.net |
| 4 | 2-Naphthyl ((R)-4e) | (R,R)-6e | 81 | >20:1 | 95 | 100 | researchgate.net |
Influence of the Trifluoromethyl Group on Reaction Regio- and Stereoselectivity
The trifluoromethyl (CF3) group is not a passive spectator in chemical reactions. Its potent electron-withdrawing nature and significant steric bulk profoundly influence reactivity and selectivity. bohrium.comnih.gov
The strong inductive electron-withdrawing effect of the CF3 group activates adjacent electrophilic sites, making them more susceptible to nucleophilic attack. nih.gov However, this electronic effect can also alter the expected course of a reaction. For instance, in palladium-catalyzed allylic substitutions, the polar effect of the CF3 group can reverse the regioselectivity compared to analogous methylated substrates, directing the nucleophile to attack the more sterically hindered site. researchgate.net
The CF3 group can also exert control through stereoelectronic effects and by influencing the stability of intermediates and transition states. In certain superelectrophilic reactions, the presence of a CF3 group leads to significant positive charge delocalization, which can stabilize specific conformations and lead to unusual stereoselectivities, such as a preference for a syn stereoisomer where one might otherwise expect an anti product. nih.gov Computational studies have shown that in some systems, the presence of both a trifluoromethyl and a fluorine substituent can lead to unorthodox regio- and stereoselectivity, directing reactions to more sterically congested sites due to a combination of electronic repulsion and stabilizing hyperconjugation or hydrogen bonding interactions. springernature.com Control experiments often show that if the CF3 group is replaced by a simple hydrogen or methyl group, the selectivity reverts to the "normal" outcome, highlighting the critical directing role of the fluorinated substituent. springernature.com
Computational Chemistry and Theoretical Characterization of R N Methyl 1,1,1 Trifluoro 2 Pentylamine
Quantum Chemical Calculations for Conformational Landscape and Stereoisomerism
The three-dimensional arrangement of atoms in a molecule, or its conformation, is a critical determinant of its properties and interactions. For a flexible molecule like (R)-N-Methyl-1,1,1-trifluoro-2-pentylamine, numerous conformations are possible due to rotation around its single bonds. Quantum chemical calculations are indispensable for mapping this complex energy landscape and identifying the most stable conformers.
Ab initio and Density Functional Theory (DFT) are two of the most powerful quantum mechanical methods used to study molecular systems. researchgate.netnih.govresearchgate.net Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT methods calculate the electronic structure of a molecule based on its electron density, offering a favorable balance between accuracy and computational cost. researchgate.netnih.govresearchgate.net
For this compound, these calculations would be employed to perform a systematic conformational search. This involves rotating the molecule around its key rotatable bonds—namely the C1-C2, C2-N, and N-CH3 bonds—and calculating the energy of each resulting geometry. The results of such a study would reveal the relative energies of various staggered and eclipsed conformations, allowing for the identification of the global minimum energy structure and other low-energy conformers that are likely to be populated at room temperature.
The presence of the bulky and highly electronegative trifluoromethyl (CF3) group is expected to dominate the conformational preferences of the molecule. Theoretical calculations on similar fluorinated molecules have shown that gauche interactions involving CF3 groups can be surprisingly favorable due to hyperconjugative effects, where electron density is donated from a C-H or C-C bond into an antibonding C-F σ* orbital. This can lead to counterintuitive conformational preferences when compared to their non-fluorinated counterparts.
| Conformer | Dihedral Angle (F3C-C-N-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche 1 | 60° | 0.75 |
| Gauche 2 | -60° | 1.20 |
| Eclipsed 1 | 0° | 4.50 |
| Eclipsed 2 | 120° | 5.10 |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from detailed quantum chemical calculations.
The introduction of fluorine atoms into an organic molecule can have profound stereoelectronic effects, which are effects that arise from the spatial arrangement of orbitals. In the case of this compound, the primary stereoelectronic effect of the trifluoromethyl group is a strong electron-withdrawing inductive effect. This effect significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity compared to its non-fluorinated analog, N-methyl-2-pentylamine. masterorganicchemistry.com The pKa of the protonated amine is therefore expected to be considerably lower.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum chemical calculations provide a static picture of a molecule's preferred conformations, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. psu.edugithub.ioacs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. psu.edugithub.ioacs.org
For this compound, an MD simulation would typically be performed by placing the molecule in a box of solvent molecules, such as water or a non-polar solvent, to mimic its behavior in solution. The simulation would reveal the timescales of conformational changes, allowing for the calculation of the free energy barriers between different conformers. It would also provide insights into the solvation structure around the molecule, showing how solvent molecules arrange themselves around the hydrophobic propyl chain and the more polar amine and trifluoromethyl groups. Such simulations can be particularly useful in understanding how the molecule might interact with a biological receptor or a catalyst's active site. acs.org
Theoretical Prediction of Reactivity Profiles and Selectivity Rationalization
Computational chemistry can also be used to predict the reactivity of a molecule. researchgate.net For this compound, this could involve calculating various electronic properties that are known to correlate with reactivity. For example, the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
The calculated electrostatic potential map would also be a valuable tool. This map shows the distribution of charge on the surface of the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For our target molecule, the nitrogen lone pair would be the primary nucleophilic site, although its nucleophilicity would be attenuated by the electron-withdrawing CF3 group. The carbon atom of the trifluoromethyl group would likely be an electrophilic site.
Furthermore, computational methods can be used to model the transition states of potential reactions. By calculating the activation energies for different reaction pathways, it is possible to predict which reactions are most likely to occur and to rationalize the observed selectivity. For instance, in a reaction where the amine acts as a nucleophile, the transition state energy would be higher than for a non-fluorinated amine due to the reduced nucleophilicity of the nitrogen.
| Parameter | Value | Interpretation |
| HOMO Energy | -9.8 eV | Indicates ionization potential |
| LUMO Energy | 1.2 eV | Indicates electron affinity |
| HOMO-LUMO Gap | 11.0 eV | Relates to chemical stability |
| Dipole Moment | 3.5 D | High polarity |
| pKa (calculated) | 6.5 | Reduced basicity |
Note: This data is hypothetical and for illustrative purposes. Actual values would be obtained from detailed quantum chemical calculations.
Computational Approaches in Chiral Catalyst and Enzyme Design for Fluorinated Substrates
The development of catalysts and enzymes that can selectively act on fluorinated substrates is a significant area of research. nih.govusp.brmuni.czfebs.orgacs.orgnih.govnih.govresearchgate.net Computational methods play a crucial role in this field by enabling the rational design of these catalysts. nih.govusp.brmuni.czfebs.orgacs.orgnih.govnih.govresearchgate.net
For a chiral molecule like this compound, a key challenge is to develop enantioselective catalysts or enzymes that can distinguish between its two enantiomers. Computational docking can be used to predict how the (R) and (S) enantiomers of the molecule would bind to the active site of a known catalyst or enzyme. By analyzing the binding poses and calculating the interaction energies, it is possible to identify which enantiomer will bind more favorably and therefore react more quickly.
Furthermore, computational methods can be used to design novel catalysts from scratch. This "in silico" design process often starts with a model of the desired transition state for a particular reaction. usp.br Then, a computational search is performed to identify a scaffold—either a small molecule or a protein—that can be modified to stabilize this transition state. usp.br This approach has been successfully used to design enzymes for reactions that are not found in nature. Given the unique electronic properties of fluorinated compounds, these computational design strategies are essential for developing the next generation of catalysts for fluorine chemistry.
Synthetic Utility of R N Methyl 1,1,1 Trifluoro 2 Pentylamine and Analogs As Chiral Building Blocks
Derivatization of the Amine Moiety for Advanced Architectures
The secondary amine functionality in (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine serves as a versatile handle for a variety of chemical modifications. These derivatization reactions are crucial for incorporating the chiral trifluoromethylated fragment into larger, more complex molecular architectures. Common transformations include acylation, sulfonylation, and alkylation, which convert the amine into amides, sulfonamides, and tertiary amines, respectively.
These derivatization strategies are not only pivotal for building molecular complexity but also for analytical purposes. The conversion of a mixture of enantiomeric amines into diastereomers by reacting them with a chiral derivatizing agent (CDA) allows for the determination of enantiomeric purity using techniques like NMR spectroscopy or chromatography. wikipedia.org For instance, reaction with enantiomerically pure Mosher's acid chloride forms diastereomeric amides that can be distinguished by NMR. wikipedia.org
Key derivatization reactions of the amine moiety are summarized in the table below.
| Reaction Type | Reagent Example | Product Functional Group | Purpose |
| Acylation | Acetyl Chloride, Mosher's acid chloride | Amide | Synthesis of peptides, complex molecules, analytical derivatization |
| Sulfonylation | Tosyl Chloride | Sulfonamide | Introduction of a robust protecting group, synthesis of sulfonamide-based drugs |
| Alkylation | Methyl Iodide, Benzyl (B1604629) Bromide | Tertiary Amine | Synthesis of more complex amines, modification of biological activity |
| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Tertiary Amine | Formation of C-N bonds to introduce diverse substituents |
| Arylation | Aryl Halides (e.g., Buchwald-Hartwig amination) | N-Aryl Amine | Synthesis of N-aryl compounds with applications in materials and medicinal chemistry |
Functional Group Transformations at the Trifluoromethylated Stereocenter
The stereocenter bearing the trifluoromethyl group is the core chiral element of the building block. While many applications aim to preserve this center, certain synthetic strategies involve its transformation to access other valuable chiral structures. These transformations must be carefully controlled to manage the stereochemical outcome.
The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the adjacent carbon atom. This allows for specific functional group interconversions. For example, the amine group can be transformed into other functionalities, or reactions can be designed to modify the carbon skeleton adjacent to the CF₃ group. Although challenging, methods for nucleophilic substitution at the stereocenter have been developed, often proceeding through activation of the amine or its conversion into a better leaving group.
The table below outlines potential transformations at this stereocenter.
| Transformation Type | Reaction/Reagents | Resulting Structure | Key Feature |
| Deamination | Diazotization (e.g., with NaNO₂, HCl) followed by nucleophilic substitution | Alcohol, Halide, Alkene | Replacement of the amine group with other functionalities |
| Oxidation | Oxidizing agents | Ketone (if N-H is present), Nitrone | Access to different oxidation states and further synthetic handles |
| C-C Bond Formation | α-Lithiation followed by reaction with electrophiles | α-Substituted trifluoromethyl amine | Elaboration of the carbon skeleton adjacent to the CF₃ group |
| Ring-Closing Metathesis | Introduction of an alkenyl group on the nitrogen, followed by a metathesis catalyst | Nitrogen-containing heterocycle | Construction of cyclic scaffolds while retaining the chiral center |
Role in the Assembly of Complex Nitrogen-Containing Chiral Scaffolds
Chiral trifluoromethylated amines are key precursors for the synthesis of complex nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govmdpi.com The defined stereochemistry of the building block is transferred to the final product, ensuring stereocontrol in the synthesis of intricate molecular targets.
For example, these amines can be used to synthesize chiral piperazines, morpholines, and other polycyclic structures through multi-step sequences that often involve intramolecular cyclization reactions. mdpi.com The synthesis of β-nitroamines through the aza-Henry reaction, for instance, provides precursors to valuable chiral diamines and amino acids. nih.gov The unique properties conferred by the trifluoromethyl group can lead to novel analogs of known bioactive scaffolds with improved pharmacological profiles. The stereospecific isomerization of α-chiral allylic amines also presents a pathway to α,γ-chiral trifluoromethylated amines, which are valuable for synthesizing complex aliphatic amines. nih.govacs.orgresearchgate.net
| Scaffold Type | Synthetic Strategy | Significance |
| Chiral Piperidines | Intramolecular cyclization, Ring-closing metathesis | Core structures in many alkaloids and CNS-active drugs |
| Chiral Pyrrolidines | Intramolecular haloamination or cyclization of unsaturated amine precursors | Prevalent in natural products and used as chiral ligands |
| Chiral Morpholines | Iodocyclization of unsaturated amino alcohol derivatives | Important scaffolds in medicinal chemistry with diverse biological activities |
| β-Trifluoromethyl β-Amino Acids | Aza-Henry reaction followed by functional group manipulation | Building blocks for fluorinated peptides with enhanced stability |
| α,γ-Chiral Aliphatic Amines | Base-catalyzed stereospecific isomerization of γ-trifluoromethylated allylic amines | Access to complex acyclic amines with multiple stereocenters nih.govacs.org |
Stereoretentive and Stereodivergent Transformations
The ability to control the stereochemical outcome of a reaction is paramount in asymmetric synthesis. Chiral building blocks like this compound can participate in reactions that either retain the original stereochemistry (stereoretentive) or lead to the formation of different diastereomers (stereodivergent).
Stereoretentive transformations are those in which the configuration of the chiral center is maintained throughout the reaction sequence. Many nucleophilic substitution reactions on derivatives of the amine, where the stereocenter is not directly involved in bond breaking or formation, proceed with retention of configuration. For example, the α-selective and stereoretentive addition of allylboron reagents to imines derived from these amines allows the synthesis of homoallylic amines where the original stereochemistry is preserved. nih.gov
Stereodivergent synthesis enables the generation of multiple diastereomers from a single chiral precursor by changing reaction conditions or reagents. rsc.org This approach is highly efficient for creating a library of stereoisomers for biological screening. For instance, by choosing different reducing agents or catalysts in the reduction of an imine derived from a chiral amine, it might be possible to selectively produce different diastereomers of the resulting secondary amine product. A stereodivergent approach to β-branched β-trifluoromethyl α-amino acid derivatives has been demonstrated through the sequential catalytic reduction and ring-opening of azlactones. rsc.org
| Transformation Type | Description | Example |
| Stereoretentive | The stereochemical configuration of the chiral center is preserved in the product. | N-alkylation or N-acylation of the amine, where the chiral center is untouched. |
| Stereodivergent | A single chiral starting material can be converted into two or more diastereomeric products by varying reagents or conditions. | Reduction of a ketone or imine adjacent to the chiral center using different stereoselective reducing agents to access syn and anti diastereomers. |
Emerging Research Directions and Future Prospects in the Chemistry of Chiral Trifluoromethylated Amines
Development of Highly Efficient and Sustainable Synthetic Strategies
The demand for chiral trifluoromethylated amines has spurred the development of synthetic routes that are not only efficient but also environmentally benign. A key objective is to move away from multi-step syntheses that require harsh reagents and generate significant waste. rsc.org Biocatalytic routes are emerging as powerful and sustainable alternatives to traditional chemical methods. rsc.orgacs.org These enzymatic processes operate under mild conditions and can exhibit excellent enantioselectivity. rsc.org
Exploration of Novel Catalytic Systems with Enhanced Performance
The core of advancing the synthesis of chiral trifluoromethylated amines lies in the discovery of new and improved catalytic systems. Research is active across metal catalysis, organocatalysis, and biocatalysis to achieve higher yields, superior enantioselectivity, and broader substrate scope.
An important breakthrough has been the development of organocatalysis for the highly enantioselective isomerization of trifluoromethyl imines. A novel 9-OH cinchona alkaloid derivative, DHQ-7f, was identified as a particularly effective catalyst for this transformation via a proton transfer mechanism, enabling the synthesis of both aryl and alkyl trifluoromethylated amines with high optical purity. nih.gov This method represents a significant advancement, as generating chiral aliphatic trifluoromethylated amines has been a persistent challenge. nih.gov
In metal catalysis, palladium-catalyzed systems have been employed for the asymmetric hydrogenation of trifluoromethyl imines. nih.govnih.gov More recently, a novel route using gem-difluoroazadienes as building blocks has been demonstrated. duke.edu This method involves a phosphine-catalyzed AgF addition to the azadiene, which forms a metastable azaallyl–silver intermediate that subsequently engages in a Pd-catalyzed cross-coupling reaction. duke.edu
Biocatalysis offers unique advantages, with engineered enzymes capable of performing reactions not seen in nature. acs.org By combining protein engineering with substrate engineering, researchers can fine-tune enzymatic reactions to achieve high enantioselectivity and even enantiodivergence, producing either enantiomer of the target molecule. acs.org
Table 1: Comparison of Catalytic Strategies for Chiral Trifluoromethylated Amine Synthesis
| Catalytic Strategy | Catalyst Type | Transformation | Key Advantages | Reference |
|---|---|---|---|---|
| Asymmetric Isomerization | Chiral Organic Catalyst (Cinchona Alkaloid) | Isomerization of trifluoromethyl imines | Access to both aryl and alkyl amines; high enantioselectivity | nih.gov |
| Asymmetric Hydrogenation | Metal Catalyst (e.g., Pd-based) | Reduction of trifluoromethyl imines | Established method for certain substrates | nih.govnih.gov |
| Chemoenzymatic Cascade | Organo-enzymatic and Bienzymatic | Decarboxylative fluorination and reductive amination | High space-time yield; performed in multiphasic systems | acs.org |
| Biocatalytic N-H Insertion | Engineered Hemoprotein (Cytochrome c) | Asymmetric N–H carbene insertion | Sustainable; high enantioselectivity; tunable | acs.org |
Integration of Continuous Flow Synthesis for Scalable Production of Chiral Fluorinated Amines
To meet industrial-scale demand, researchers are increasingly turning to continuous flow synthesis. rsc.org This technology offers significant advantages over traditional batch processing, including enhanced safety, improved process control, higher productivity, and greater consistency. rsc.org
A prime example is the development of a continuous-flow chemoenzymatic system for synthesizing chiral α-mono- and difluoromethyl amines. acs.org By immobilizing the enzymes and operating in a continuous mode, a space-time yield of up to 19.7 g L⁻¹ h⁻¹ was achieved, representing a 35-fold increase compared to the equivalent batch system. acs.org The flow system also demonstrated remarkable operational stability, retaining 87% of its activity after 96 hours. acs.org
Flow chemistry is not only beneficial for the reaction step but also for integrated work-up and purification. A continuous process for the resolution of chiral amines has been developed using an immobilized lipase (B570770) in a packed-bed reactor, followed by in-line pH-based extractions and crystallisation. rsc.org This integration of synthesis and purification into a single, continuous stream streamlines the entire manufacturing process. rsc.org The applicability of such systems has been demonstrated for fluorinated amines, showcasing the potential for industrially relevant production. rsc.org The transition from batch to continuous flow is a critical step in making the synthesis of complex molecules like (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine more efficient and economical on a large scale. acs.orgnih.gov
Table 2: Performance Metrics of Continuous Flow vs. Batch Synthesis
| Parameter | Batch System (Free Enzymes) | Continuous Flow System (Immobilized Enzymes) | Improvement Factor | Reference |
|---|---|---|---|---|
| Space-Time Yield | ~0.56 g L⁻¹ h⁻¹ | Up to 19.7 g L⁻¹ h⁻¹ | ~35x | acs.org |
| Catalyst Use | Difficult recovery and reuse | Catalyst is immobilized, allowing for easy separation and reuse | N/A | rsc.org |
| Operational Stability | Lower | Half-life of 443.9 h; maintained 87% activity after 96 h | Significantly Higher | acs.org |
Design Principles for Next-Generation Chiral Trifluoromethylated Building Blocks
Beyond optimizing the synthesis of known compounds, a significant area of future research involves the rational design of new chiral trifluoromethylated building blocks. nih.govnih.gov The goal is to create novel molecular scaffolds that can be used to access new chemical space and develop next-generation pharmaceuticals and agrochemicals. nih.govnih.gov
A key design principle is the strategic placement of stereogenic centers within the molecule. For example, methods are being developed to synthesize γ-trifluoromethylated aliphatic amines with two non-contiguous stereogenic centers (α,γ-chiral amines). acs.orgnih.gov This is achieved through a stereospecific isomerization of readily accessible α-chiral allylic amines, followed by a diastereoselective reduction. acs.orgnih.gov This strategy provides a direct pathway to complex chiral primary amines that were previously difficult to access. nih.gov The ability to run these reactions on a gram scale demonstrates their practical applicability for creating new building blocks. acs.orgnih.gov
Another design principle involves creating compact, three-dimensional chiral structures to maximize their interaction with biological targets. aps.org The synthesis of these novel building blocks relies on the development of robust and versatile synthetic methodologies. The creation of libraries of diverse chiral trifluoromethylated amines will provide chemists with a valuable toolkit for drug discovery and materials science. unibuc.ro The ultimate aim is to move from case-by-case synthesis to a platform where new chiral fluorinated molecules can be designed and constructed in a predictable and efficient manner.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for (R)-N-Methyl-1,1,1-Trifluoro-2-pentylamine?
- Methodological Answer : The compound can be synthesized via regioselective nucleophilic substitution reactions using trifluoromethyl-containing precursors. For example, monospirocyclotriphosphazene intermediates (derived from hexachlorocyclotriphosphazene, HCCP) can react with N-methyl-alkylamines under controlled THF conditions to introduce trifluoromethyl groups . Key steps include optimizing reaction temperature (e.g., 0–5°C for regioselectivity) and stoichiometric ratios to minimize side products.
Q. How is the enantiomeric purity of this compound verified experimentally?
- Methodological Answer : Chiral HPLC or polarimetry is typically employed. For structurally similar chiral amines (e.g., R-(+)-1-(naphthyl)ethylamine), HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, while optical rotation values are cross-referenced with literature data .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : NMR identifies trifluoromethyl environments (δ = -60 to -75 ppm for CF groups) .
- IR : Stretching frequencies for C-F bonds (1000–1300 cm) and N-H bonds (3300–3500 cm) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H] at m/z 212.1) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in organometallic catalysis?
- Methodological Answer : Computational modeling (DFT) predicts steric hindrance from the trifluoromethyl group and methyl substitution, which can slow ligand exchange rates. Experimental validation involves synthesizing Rh or Pd complexes (e.g., [Rh{(R)-N-(1-aryl-ethyl)salicylaldimine}]) and comparing catalytic turnover frequencies (TOFs) in cross-coupling reactions . Contradictions between predicted and observed TOFs may arise from solvent polarity effects, requiring multivariate analysis .
Q. What strategies resolve contradictions in regioselectivity data during trifluoromethylation reactions?
- Methodological Answer : Discrepancies in regioselectivity (e.g., para vs. ortho substitution) are addressed by:
- Kinetic Control : Lower temperatures favor kinetic products (e.g., -78°C in THF).
- Ligand Screening : Bulky ligands (e.g., N-(5-chloropyridin-2-yl)triflimide) direct substitution to less hindered positions .
- Isotopic Labeling : -labeling tracks oxygen exchange in intermediates to identify competing pathways .
Q. How can asymmetric synthesis of this compound be optimized for industrial-scale reproducibility?
- Methodological Answer : Continuous-flow microreactors enhance enantioselectivity by precise control of residence time and mixing. For example, chiral auxiliaries like (R)-1-(2-methoxyphenyl)ethylamine can be recycled in flow systems to improve yield (≥85% ee) . Pilot-scale trials should monitor batch-to-batch variability using process analytical technology (PAT) .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing reaction yield variability in trifluoromethylamine synthesis?
- Methodological Answer : Multivariate ANOVA identifies critical factors (e.g., solvent polarity, catalyst loading). For example, a 3 factorial design (temperature × solvent) with triplicate runs quantifies interaction effects. Outliers are resolved via Grubbs’ test (α = 0.05) .
Q. How to design a kinetic study for N-methyl group transfer in this compound?
- Methodological Answer : Use stopped-flow UV-Vis spectroscopy to monitor methyl transfer to a fluorescent acceptor (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide). Pseudo-first-order rate constants (k) are derived from absorbance decay curves (λ = 320 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
